
(1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its cyclopropane ring can impart rigidity to the molecular structure, which can enhance the biological activity of the resulting compounds.
Medicine
In medicinal chemistry, (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is used in the development of pharmaceuticals. Its structural features can be exploited to design drugs with improved efficacy and selectivity.
Industry
In industry, this compound can be used in the production of materials with unique properties. Its cyclopropane ring can contribute to the mechanical strength and stability of the resulting materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active functional groups that can participate in various biochemical pathways. The cyclopropane ring can also interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1-(tert-Butoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid
- (1S,2S)-1-(tert-Butoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
- (1S,2S)-1-(tert-Butoxycarbonyl)-2-isopropylcyclopropane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid features an ethyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can be exploited to design compounds with specific properties and applications.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(1S,2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11-/m0/s1 |
Clé InChI |
VVSAYHWSWJIDKR-CPCISQLKSA-N |
SMILES isomérique |
CC[C@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



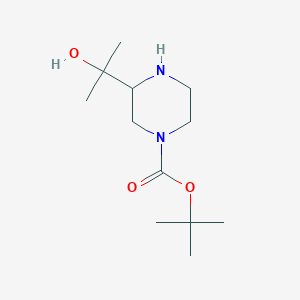

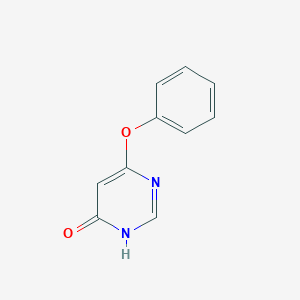

![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)

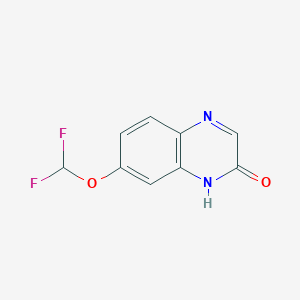
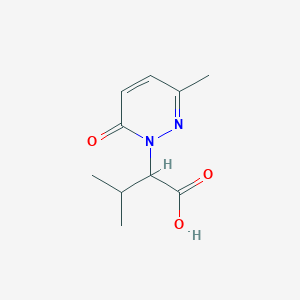
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)
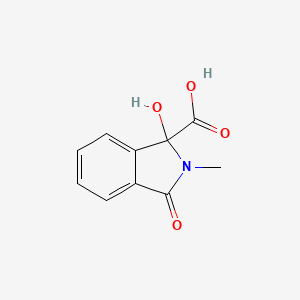


![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)
